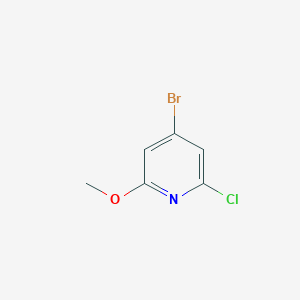

4-Bromo-2-chloro-6-methoxypyridine

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives Research

Halogenated pyridines are a class of compounds that play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.orgchemrxiv.org The introduction of halogen atoms onto the pyridine ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. This makes them versatile building blocks in synthetic chemistry, allowing for the creation of a diverse array of more complex molecules. nih.govacs.orgchemrxiv.org

The presence of both bromine and chlorine atoms in 4-Bromo-2-chloro-6-methoxypyridine provides multiple reactive sites for further chemical transformations. Chemists can selectively target one halogen over the other in cross-coupling reactions, leading to the regioselective formation of new carbon-carbon or carbon-heteroatom bonds. This selective reactivity is a key area of investigation in the field of halogenated pyridine research.

Significance of the Pyridine Core in Chemical Science

The pyridine ring is a fundamental heterocyclic scaffold in chemistry, structurally related to benzene but with one carbon atom replaced by a nitrogen atom. numberanalytics.comwikipedia.org This substitution has profound effects on the molecule's properties. The nitrogen atom introduces a dipole moment, making pyridine a polar molecule. It also possesses a lone pair of electrons, rendering the pyridine ring basic and capable of coordinating to metal ions. numberanalytics.comwikipedia.org

The pyridine nucleus is a common feature in a vast number of biologically active compounds and approved drugs. rsc.orgnih.govnih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions is crucial for the binding of drugs to their biological targets. nih.gov Furthermore, the pyridine scaffold is found in natural products like nicotine and is a key component of essential biomolecules such as the coenzyme NAD. nih.gov In materials science, pyridine and its derivatives are utilized in the synthesis of polymers, dyes, and other functional materials. numberanalytics.com

Overview of Research Directions for this compound

Academic research on this compound primarily focuses on its utility as a synthetic intermediate. The distinct electronic and steric environments of the chloro, bromo, and methoxy (B1213986) groups on the pyridine ring allow for a range of selective chemical modifications.

One major research avenue involves the use of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of new bonds at the 2-, 4-, or 6-positions of the pyridine ring, leading to the synthesis of complex substituted pyridines. These products are often evaluated for their potential biological activities or as ligands for metal catalysts.

Another area of investigation is the nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom and the halogen substituents facilitates the displacement of the chloride or bromide ions by various nucleophiles. This provides a direct route to introduce a wide range of functional groups onto the pyridine core.

While direct biological studies on this compound itself are not the primary focus, its role as a precursor to biologically active molecules is a significant driver of research. The synthesis of novel compounds derived from this starting material for evaluation in areas such as medicinal chemistry and agrochemical discovery constitutes a key research direction.

Chemical Properties and Data

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1196152-02-9 | achemblock.comsigmaaldrich.comchemicalbook.commoldb.com |

| Molecular Formula | C6H5BrClNO | achemblock.comsigmaaldrich.commoldb.com |

| Molecular Weight | 222.47 g/mol | achemblock.commoldb.com |

| IUPAC Name | This compound | achemblock.comsigmaaldrich.com |

| SMILES | COC1=CC(Br)=CC(Cl)=N1 | achemblock.com |

| InChI Key | YLNPSMOZSNHBDO-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Reactions

The synthesis of this compound and its subsequent reactions are central to its application in research.

A common synthetic approach involves the halogenation and methoxylation of a suitable pyridine precursor. For instance, a synthetic route could start from a dihydroxypyridine derivative, which is then subjected to sequential bromination and chlorination reactions, followed by methoxylation. patsnap.com The precise reagents and conditions can be varied to optimize the yield and purity of the final product.

In terms of its reactivity, this compound is a versatile substrate for a variety of organic transformations. The differing reactivity of the C-Br and C-Cl bonds allows for selective functionalization. For example, the C-Br bond is often more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a substituent at the 4-position while leaving the 2-chloro group intact for subsequent modification.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNPSMOZSNHBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744863 | |

| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-02-9 | |

| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-Bromo-2-chloro-6-methoxypyridine

Precursor-Based Synthesis and Optimization Strategies

A common and logical approach to the synthesis of this compound involves a precursor-based strategy, starting with a more readily available substituted pyridine (B92270) and introducing the remaining functionalities in a controlled manner. One plausible precursor is 2-chloro-6-methoxypyridine (B123196). The challenge then lies in the regioselective introduction of a bromine atom at the C4 position.

Optimization of such a synthesis requires careful consideration of reaction conditions to maximize the yield of the desired product and minimize the formation of isomers. Key parameters for optimization include the choice of brominating agent, solvent, reaction temperature, and the potential use of catalysts. For instance, the bromination of activated pyridine rings can be influenced by the electronic nature of the existing substituents. The electron-donating methoxy (B1213986) group at the C6 position and the electron-withdrawing chloro group at the C2 position will direct the regioselectivity of electrophilic bromination.

A hypothetical synthetic sequence starting from a different precursor, such as 2,6-dichloropyridine, could also be envisioned. This would involve a nucleophilic substitution to introduce the methoxy group, followed by regioselective bromination. Optimization here would focus on controlling the substitution reaction to achieve mono-methoxylation and then directing the subsequent bromination to the C4 position.

| Precursor | Key Transformation | Reagents and Conditions (Hypothetical) |

| 2-Chloro-6-methoxypyridine | Regioselective Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724), Reflux |

| 2,6-Dichloropyridine | Nucleophilic Methoxylation | Sodium methoxide, Methanol, Reflux |

| 2,6-Dichloropyridine | Subsequent Bromination | Bromine, Acetic Acid |

This table presents hypothetical optimization strategies based on common organic synthesis techniques.

Novel Reagent Systems in Pyridine Functionalization

Recent advances in synthetic organic chemistry have introduced novel reagent systems that allow for more efficient and selective functionalization of pyridine rings. These methods can offer milder reaction conditions and improved functional group tolerance compared to traditional approaches.

Metal-halogen exchange is a powerful tool for the introduction of functional groups onto aromatic rings. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, creating a highly reactive organometallic intermediate that can then be quenched with an electrophile.

n -Butyllithium (n-BuLi): This organolithium reagent is widely used for bromine-lithium exchange. In the context of synthesizing this compound, a strategy could involve a precursor such as 2-chloro-4,6-dibromopyridine. A selective bromine-lithium exchange at one of the bromo positions, followed by quenching with a methoxy source, could potentially yield the target compound. The regioselectivity of the exchange would be a critical factor to control.

Turbo Grignard Reagents: These reagents, typically isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), offer several advantages over traditional Grignard reagents and organolithiums, including higher reactivity and functional group tolerance. A synthetic route could involve the use of a dibrominated or bromo-iodinated pyridine precursor, where a selective metal-halogen exchange with a Turbo Grignard reagent at a specific position would generate a reactive Grignard species. This intermediate could then be further functionalized. For example, the synthesis of 2-bromo-6-chloromethylpyridine has been reported using an isopropylmagnesium chloride lithium chloride complex.

| Reagent | Application in Pyridine Synthesis | Potential Advantages |

| n-Butyllithium | Bromine-lithium exchange | Strong base, efficient for exchange |

| Turbo Grignard (iPrMgCl·LiCl) | Halogen-magnesium exchange | High reactivity, good functional group tolerance, milder conditions |

This table provides an overview of the application of metal-halogen exchange reagents in pyridine synthesis.

The selective introduction of halogen atoms is a cornerstone of pyridine chemistry. Modern reagents offer improved selectivity and milder conditions compared to classical methods.

Cyanuric Chloride: This reagent, in the presence of a tertiary amine, can be used for the conversion of hydroxyl groups to chlorides under mild conditions. In a synthesis starting from a hydroxypyridine precursor, cyanuric chloride could be employed for the chlorination step. For instance, its use in the synthesis of 2-bromo-6-chloromethylpyridine from the corresponding alcohol has been documented.

Phosphorus Oxybromide (POBr₃) and Phosphorus Pentabromide (PBr₅): These reagents are commonly used for the bromination of pyridones and hydroxypyridines. A synthetic strategy could involve the use of a 2-chloro-6-hydroxypyridine precursor, which could be brominated at the C4 position and then the hydroxyl group at C6 could be converted to a methoxy group. Alternatively, a pyridone precursor could be simultaneously brominated and chlorinated in a one-pot reaction using a mixture of phosphorus oxybromide and phosphorus oxychloride, followed by methoxylation. The synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine has been reported using PBr₅ and POBr₃. researchgate.net

| Reagent | Application | Example |

| Cyanuric Chloride | Chlorination of hydroxyl groups | Synthesis of 2-bromo-6-chloromethylpyridine |

| Phosphorus Oxybromide/Pentabromide | Bromination of pyridones/hydroxypyridines | Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine researchgate.net |

This table highlights selective halogenation techniques and their applications.

Directed Ortho-Metallation (DoM) Strategies in Pyridine Synthesis

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing group that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be trapped with an electrophile.

The methoxy group is a well-established directing group for DoM. In the context of this compound synthesis, a plausible strategy would be to start with 2-chloro-6-methoxypyridine. The methoxy group at the C6 position would direct the lithiation to the C5 position. Subsequent quenching of the lithiated intermediate with a suitable bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide) would introduce the bromine atom at the desired C4 position, however, this would lead to the 5-bromo isomer. Therefore, for the synthesis of the 4-bromo isomer via DoM, a different precursor or a multi-step strategy would be necessary. For instance, one could start with a pyridine ring bearing a directing group at a position that would facilitate lithiation at the C4 position, followed by subsequent introduction of the chloro and methoxy groups.

Mechanistic Investigations of Synthetic Pathways

The regioselectivity and efficiency of the synthetic pathways leading to this compound are governed by the underlying reaction mechanisms.

In precursor-based electrophilic bromination of 2-chloro-6-methoxypyridine, the outcome is dictated by the electronic effects of the substituents. The methoxy group is an activating, ortho, para-directing group, while the chloro group is a deactivating, ortho, para-directing group. The interplay of these electronic effects, along with steric hindrance, will determine the position of bromination. The C4 position is para to the activating methoxy group, making it a likely site for electrophilic attack.

The mechanism of metal-halogen exchange with reagents like n-butyllithium involves the formation of an ate-complex between the organolithium and the bromo-substituted pyridine. This is followed by the transfer of the butyl group to the bromine atom and the formation of the lithiated pyridine. The regioselectivity of this exchange can be influenced by factors such as the relative stability of the resulting organolithium species and the coordination of the organolithium reagent to heteroatoms within the substrate.

Directed ortho-metallation proceeds through the coordination of the organolithium base (e.g., n-BuLi) to the heteroatom of the directing group (the oxygen of the methoxy group in 6-methoxypyridine). This coordination brings the base into proximity with the ortho-protons, facilitating their abstraction and the formation of a stabilized lithiated intermediate. The subsequent reaction with an electrophile is typically a fast and irreversible process. The regioselectivity is therefore kinetically controlled and highly dependent on the directing ability of the functional group.

Understanding these mechanistic principles is crucial for the rational design and optimization of synthetic routes to this compound and other highly functionalized pyridine derivatives.

Kinetics and Thermodynamics of Halogenation and Alkoxylation Reactions

The synthesis of this compound involves the introduction of halogen and methoxy substituents onto a pyridine core. The kinetics and thermodynamics of these reactions are governed by the inherent electronic properties of the pyridine ring and the nature of the reagents.

Halogenation: The pyridine ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Consequently, direct halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, to overcome the high activation energy barrier. fishersci.co.uk These electronically mismatched processes can lead to mixtures of regioisomers. fishersci.co.uknih.gov

Modern approaches have been developed to circumvent these challenges, such as performing halogenation on activated, electron-rich intermediates like Zincke imines. fishersci.co.uknih.gov This strategy involves a temporary ring-opening of the pyridine to form a more reactive acyclic intermediate that readily undergoes electrophilic halogenation under mild conditions. fishersci.co.uk

The regioselectivity of halogenation on substituted pyridines can be a product of either kinetic or thermodynamic control. For instance, chlorination is often irreversible due to the strength of the C-Cl bond, leading to the kinetically favored product. core.ac.uk In contrast, bromination and iodination can be reversible, allowing for equilibration to the thermodynamically most stable product. core.ac.uk Computational and experimental studies on such systems indicate that the specific halogenating agent can alter the selectivity-determining step of the reaction. fishersci.co.uk

Alkoxylation: The introduction of a methoxy group typically proceeds via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group (e.g., a halide) at the 2- or 6-position. The reaction with a methoxide source, such as sodium methoxide, is generally thermodynamically favorable. The kinetics of the reaction are influenced by the solvent, temperature, and the electronic nature of the other substituents on the pyridine ring. Electron-withdrawing groups can accelerate the rate of SNAr by stabilizing the negatively charged Meisenheimer complex intermediate.

Catalytic Systems for Pyridine Derivative Synthesis

The construction of the substituted pyridine core of molecules like this compound benefits immensely from catalytic methods that offer high efficiency and functional group tolerance.

Transition Metal Catalysis (e.g., Palladium, Nickel, Iron)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex heterocyclic scaffolds. unc.edu Palladium and nickel are the most widely used metals for cross-coupling reactions that form the substituted pyridine ring itself or introduce substituents onto a pre-existing ring. unc.eduicmpp.ro

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, are invaluable for creating C-C bonds. nih.gov These methods allow for the modular assembly of highly substituted pyridines under relatively mild conditions. researchgate.net For instance, a dihalopyridine can be sequentially functionalized using different organometallic reagents. Nickel catalysts, often being more cost-effective, have also emerged as powerful alternatives for similar transformations, including C-H activation/alkenylation of pyridine derivatives. researchgate.net Iron catalysis is a growing field, offering more sustainable approaches to pyridine synthesis.

Below is a table summarizing representative transition metal catalyst systems used in the synthesis of substituted pyridines.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd(OAc)2 / Phosphine Ligand | Suzuki-Miyaura Coupling | Halopyridines, Pyridylboronic acids | High efficiency, broad functional group tolerance. libretexts.org |

| NiCl2(dppp) / Zn | Negishi-type Coupling | Chloropyridines, Organozinc reagents | Effective for less reactive chloro-substrates. |

| [Rh(cod)Cl]2 / Ligand | C-H Alkenylation | Pyridines, Alkynes | Direct functionalization of C-H bonds. acs.org |

| Fe-based catalysts | Cycloaddition | Dienes, Nitriles | Economical and environmentally benign. |

Non-Transition Metal Catalyzed Reactions

While transition metals are dominant, several non-transition metal-catalyzed or metal-free methods for synthesizing pyridine derivatives have been developed. These approaches often leverage the inherent reactivity of carefully designed precursors. Methods include:

Condensation Reactions: Classic methods like the Hantzsch pyridine synthesis involve the condensation of β-ketoesters, aldehydes, and ammonia, often catalyzed by an acid.

Radical-Mediated Reactions: The generation of pyridine-boryl radicals from reagents like 4-cyanopyridine and bis(pinacolato)diboron enables the C-4 substitution of pyridines via a radical addition/coupling mechanism without the need for a transition metal. mdpi.com

Organocatalysis: Chiral organic molecules can catalyze enantioselective syntheses of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.

Base-Promoted Reactions: Certain syntheses of polysubstituted pyridines can be achieved under metal-free conditions using a base to promote C(sp³)–H functionalization of enaminone intermediates. researchgate.net

Advanced Derivatization and Functionalization Reactions

The multiple distinct reactive sites on this compound make it an ideal substrate for further functionalization to build molecular complexity.

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Mura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. It is one of the most widely used C-C bond-forming reactions due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.

For this compound, the C-Br bond at the 4-position is significantly more reactive towards the oxidative addition step in the Suzuki-Miyaura catalytic cycle than the C-Cl bond at the 2-position. This difference in reactivity allows for the selective functionalization at the C-4 position. The reaction couples this compound with a variety of aryl or vinyl boronic acids to introduce new carbon-based substituents.

A typical reaction involves the pyridine substrate, a boronic acid, a palladium catalyst, a ligand, and a base in a suitable solvent system. The choice of these components is crucial for achieving high yields.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

The following table outlines typical conditions for the Suzuki-Miyaura coupling of a bromopyridine derivative.

| Parameter | Component / Condition | Purpose |

| Substrate | This compound | Electrophilic partner |

| Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃) or others | Stabilizes the Pd catalyst and modulates reactivity |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water, Toluene, or DMF | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers |

This selective functionalization provides a straightforward route to novel 4-aryl-2-chloro-6-methoxypyridine derivatives, which can be valuable intermediates for pharmaceuticals and other advanced materials.

Other Cross-Coupling Methodologies (e.g., Ullmann couplings, Negishi reactions)

Beyond the Sonogashira reaction, other cross-coupling methods further expand the synthetic utility of this compound.

Ullmann Coupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl linkage. wikipedia.orgchemeurope.com While traditional conditions are often harsh, modern variations have improved the scope and mildness of the reaction. organic-chemistry.org This methodology can be applied to create symmetrical or asymmetrical biaryl compounds derived from the pyridine core.

Negishi Coupling: The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high functional group tolerance and reactivity of organozinc reagents. units.it This reaction can be used to introduce a wide variety of alkyl, vinyl, or aryl groups at the C4 position of this compound, again leveraging the higher reactivity of the C-Br bond. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Methodologies This table summarizes potential applications of different cross-coupling reactions.

| Reaction | Metal Catalyst | Coupling Partner | Bond Formed | Typical Site of Reaction |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C(sp²)-C(sp) | C4 (C-Br) |

| Ullmann | Copper | Aryl Halide | C(sp²)-C(sp²) | C4 (C-Br) |

| Negishi | Palladium or Nickel | Organozinc | C(sp²)-C(sp²/sp³) | C4 (C-Br) |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr). thermofishersci.in In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group through an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, both the chlorine at C2 and the bromine at C4 are activated towards SNAr due to their positions relative to the ring nitrogen. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of the halogen stabilizes the intermediate.

However, the position on the ring is a critical factor. The C2 position is generally more activated than the C4 position in pyridines due to the stronger inductive electron withdrawal from the adjacent nitrogen atom, which provides greater stabilization for the anionic intermediate. thermofishersci.in Therefore, the C2-chloro group is expected to be more susceptible to nucleophilic attack than the C4-bromo group under many SNAr conditions.

The competition between the C2-Cl and C4-Br positions in SNAr reactions presents a question of regioselectivity. While the C2 position is electronically more activated, the outcome can be influenced by several factors, including the nature of the nucleophile and the reaction conditions.

Electronic Control: For many nucleophiles, the reaction is under electronic control, favoring substitution at the most electrophilic C2 position. Studies on related dihalopyrimidines show that regioselectivity is highly sensitive to the electronic effects of other ring substituents. wuxiapptec.com The electron-donating methoxy group at C6 slightly deactivates the ring but its influence is felt at both positions.

Kinetic vs. Thermodynamic Control: The reaction conditions can potentially be tuned to favor one product over another. For instance, harder nucleophiles might preferentially attack the more electron-deficient C2 position.

This inherent difference in reactivity allows for selective functionalization. A nucleophile can be directed to the C2 position via an SNAr reaction, leaving the C4-bromo group available for a subsequent cross-coupling reaction. This orthogonal reactivity is a cornerstone of its utility in building complex molecules.

Table 3: Predicted Regioselectivity in SNAr Reactions This table illustrates the expected major product based on electronic activation principles.

| Nucleophile (Nu⁻) | Expected Site of Substitution | Rationale | Product |

| Alkoxide (RO⁻) | C2 | Strong electronic activation at the position ortho to the ring nitrogen. | 4-Bromo-2-alkoxy-6-methoxypyridine |

| Amine (R₂NH) | C2 | The C2 position is the most electrophilic site for nucleophilic attack. | 4-Bromo-N,N-dialkyl-6-methoxypyridin-2-amine |

| Thiolate (RS⁻) | C2 | Preferential attack at the more activated C2 position. | 4-Bromo-2-(alkylthio)-6-methoxypyridine |

Introduction of Diverse Functional Groups

The complementary reactivity of this compound under different reaction conditions enables the programmed introduction of a wide array of functional groups.

SNAr at C2: Reaction with O-, N-, or S-based nucleophiles selectively replaces the chlorine atom.

Cross-Coupling at C4: Subsequent Sonogashira, Suzuki, Negishi, or other cross-coupling reactions at the C4-bromo position can introduce alkynyl, aryl, or alkyl moieties.

This two-step, regioselective approach allows for the synthesis of highly substituted and functionally diverse pyridine derivatives from a single starting material.

Chiral Synthesis and Stereoselective Transformations

While this compound is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral compounds. The functional groups introduced via the aforementioned methodologies can themselves be chiral or can serve as handles for the attachment of chiral auxiliaries. For example, an amino group introduced at the C2 position could be a chiral amine, or an alcohol introduced via a multi-step sequence could be resolved or used in a stereoselective reaction. Transition metal-catalyzed carbocyclization reactions, for instance, provide a powerful method for the stereoselective assembly of complex cyclic scaffolds, and functionalized pyridines can be incorporated into substrates for such transformations. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are critical for predicting a molecule's reactivity and its ability to participate in chemical reactions. For 4-Bromo-2-chloro-6-methoxypyridine, FMO analysis would help identify the likely sites for nucleophilic and electrophilic attack. For instance, in a study of a different bromo-imidazo[4,5-b]pyridine derivative, the HOMO-LUMO energy gap was calculated to assess its electronic properties.

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing a picture of the electron distribution. Fukui functions are used to predict the local reactivity of different atomic sites in a molecule. For this compound, these analyses would pinpoint which atoms are more susceptible to electrophilic or nucleophilic attack, further clarifying its reactive behavior.

Prediction of Reaction Mechanisms and Transition States

Computational methods can be used to model potential reaction pathways for this compound, such as Suzuki coupling reactions, which are common for halogenated pyridines. These studies would involve locating the transition state structures and calculating the activation energies, providing valuable information for synthetic chemists looking to utilize this compound.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

While no specific SAR studies for this compound are available, this approach is crucial for drug discovery. By computationally modeling the interaction of this compound and its hypothetical derivatives with a biological target, researchers could predict which structural modifications would enhance its desired activity. A study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrated how SAR can be used to guide the development of more potent compounds.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmacologically Active Pyridine (B92270) Analogues

The strategic placement of bromo, chloro, and methoxy (B1213986) groups on the pyridine ring endows 4-Bromo-2-chloro-6-methoxypyridine with multiple reactive sites, making it a highly valuable intermediate for synthetic chemists.

This compound is an important starting material for constructing more elaborate molecular architectures. The bromine and chlorine substituents are excellent leaving groups for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be selectively employed to introduce new aryl or heteroaryl groups at the 4-position (displacing bromine) or the 2-position (displacing chlorine), leading to the synthesis of complex biaryl and heteroaryl compounds. researchgate.net This reactivity allows for the systematic modification of the pyridine core to explore structure-activity relationships (SAR) in drug discovery programs. Pyridine derivatives are integral to the synthesis of numerous clinically used drugs, including antibiotics and targeted anticancer agents. guidechem.com

The pyridine unit is considered an attractive scaffold in drug design. nih.gov The core structure of this compound provides a rigid framework upon which various functional groups can be appended to interact with biological targets. The concept of "scaffold hopping," where a known active core is replaced with a structurally different one to find new lead compounds, often utilizes heterocyclic systems like pyridine. nih.gov By using this compound as a starting scaffold, medicinal chemists can generate libraries of diverse compounds. The methoxy group can modulate the electronic properties and metabolic stability of the molecule, while the halogen atoms provide vectors for diversification, ultimately leading to the discovery of potent and selective drug candidates. nih.gov

Investigation of Biological Activities

Derivatives and analogues based on the this compound scaffold have been investigated for a range of pharmacological activities, targeting enzymes, microbial pathogens, and critical receptors in the central nervous system.

The Cytochrome P450 (CYP) family of enzymes is crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. scbt.com The CYP1A2 isoform, in particular, is responsible for metabolizing numerous drugs and procarcinogens. mdpi.com Research has shown that the pyridine scaffold is prevalent in compounds that inhibit CYP1A2. The nitrogen atom in the pyridine ring can coordinate with the heme iron atom in the enzyme's active site, leading to inhibition. While specific inhibitory data for this compound is not extensively detailed, its structural class suggests a potential for interaction with CYP enzymes. Studies on other pyridine-containing molecules have demonstrated potent inhibition of CYP isoforms, highlighting the importance of this scaffold in designing enzyme inhibitors. nih.gov

| Compound | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| α-Naphthoflavone | CYP1B1 | 0.083 µM | nih.gov |

| 2-(pyridin-3-yl)-estradiol | CYP1B1 | 0.011 µM | nih.gov |

| Fluvoxamine | CYP1A2 | < 10 µM | nih.gov |

The presence of halogen atoms in organic molecules is often associated with antimicrobial activity. nih.gov Studies on related halogenated compounds have shown that the introduction of bromine and chlorine can enhance antibacterial effects. nih.govresearchgate.net For example, certain 2-chloro(bromo)-arylpropanamides have demonstrated antimicrobial activity against various bacterial strains. researchgate.net Furthermore, synthetic alkyl pyridinol compounds, which share the core pyridine ring, exhibit potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The proposed mechanism for some of these compounds involves the disruption and deformation of the bacterial membrane. mdpi.com Given these precedents, the structural features of this compound—a halogenated pyridine—suggest it is a candidate for investigation into its potential antimicrobial properties.

The pyridine scaffold is a key component in many ligands targeting G protein-coupled receptors (GPCRs) and ligand-gated ion channels in the central nervous system.

Dopamine (B1211576) D2/D3 Receptors: Antagonism of dopamine D2 and D3 receptors is a primary mechanism for antipsychotic drugs. nih.gov The search for selective D3 receptor antagonists is a significant challenge due to the high structural homology with the D2 receptor. nih.gov Research has led to the discovery of potent and selective D3 antagonists, which often feature complex heterocyclic scaffolds designed to achieve this selectivity. medchemexpress.commedchemexpress.com While not directly based on a simple pyridine, these advanced molecules underscore the importance of heterocyclic chemistry in designing ligands for dopamine receptors. researchgate.net

| Compound | Target | Affinity (Ki) | Reference |

|---|---|---|---|

| Dopamine D3 receptor antagonist-1 | Dopamine D3 Receptor | 1.58 nM | medchemexpress.com |

| Dopamine D3 receptor antagonist-2 | Dopamine D3 Receptor | 2.16 nM | medchemexpress.com |

| PF-4363467 | Dopamine D3/D2 Receptors | - | nih.gov |

Serotonin-3 (5-HT3) Receptors: 5-HT3 receptor antagonists, known as "setrons," are a major class of antiemetic drugs used to prevent nausea and vomiting caused by chemotherapy and surgery. wikipedia.orgdrugs.com These drugs work by blocking serotonin from binding to 5-HT3 receptors on nerve terminals in the gut and the brain. wikipedia.orgamegroups.org The chemical structures of setrons (e.g., Ondansetron, Granisetron) often incorporate heterocyclic ring systems. The development of these agents demonstrates the successful application of heterocyclic scaffolds in targeting ligand-gated ion channels. nih.govdrugbank.com

M4 Muscarinic Acetylcholine Receptor (M4 mAChR): The M4 muscarinic receptor is a key target for treating neurological and psychiatric disorders like schizophrenia and Parkinson's disease. wikipedia.org Selective antagonists and positive allosteric modulators (PAMs) of the M4 receptor are of significant therapeutic interest. researchgate.netacs.org Recent drug discovery efforts have identified highly selective M4 ligands that are built around a central pyridine ring, demonstrating the scaffold's suitability for achieving high selectivity for a specific muscarinic receptor subtype. researchgate.netresearchgate.net

| Compound Type | Target | Significance | Reference |

|---|---|---|---|

| Pyridine-related PAMs | M4 mAChR | Development of PET tracers for in vivo imaging of the M4 allosteric site. | researchgate.net |

| Pyrazol-4-yl-pyridine derivatives | M4 mAChR | Identification of radiofluorinated probes for imaging the M4 receptor. | researchgate.net |

| Selective Agonists with Pyrazine Motif | M4 mAChR | Discovery of M4 subtype-selective agonists with novel carbamate isosteres. | nih.gov |

Potential in Anti-emetic Agents

While direct studies on the anti-emetic properties of this compound are not extensively documented in publicly available research, the pyridine nucleus is a key component in several compounds with anti-emetic or related activities. The versatility of the pyridine scaffold allows for its derivatives to be tailored to interact with various biological targets implicated in nausea and vomiting.

The development of novel anti-emetic agents often involves the design of molecules that can act as antagonists at specific neurotransmitter receptors, such as dopamine (D2), serotonin (5-HT3), and neurokinin-1 (NK1) receptors. The electronic properties and substitution patterns of the pyridine ring can be modified to achieve selective binding to these targets. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

Given the prevalence of pyridine-based drugs in the market for a wide range of indications, the exploration of this compound and its derivatives as potential anti-emetic agents represents a plausible avenue for future research. nih.gov

Drug-likeness and Pharmacokinetic Predictions

The "drug-likeness" of a molecule is a qualitative concept used in drug design to assess its potential to be an orally active drug with respect to its physicochemical properties. Computational tools are widely employed to predict these properties early in the drug discovery process, helping to prioritize compounds for further investigation.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its potential for good oral bioavailability. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

For this compound, a theoretical analysis of its compliance with Lipinski's Rule of Five can be performed.

Table 1: Predicted Lipinski's Rule of Five Parameters for this compound

| Parameter | Predicted Value | Compliance |

| Molecular Weight | 222.47 g/mol | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 2 (N, O) | Yes |

| log P (calculated) | ~2.5-3.0 | Yes |

Based on these predicted values, this compound is expected to comply with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction tools are utilized to forecast the pharmacokinetic and toxicity profiles of drug candidates. nih.govnih.govresearchgate.net These predictions help in identifying potential liabilities early in the drug development pipeline. For this compound, a hypothetical ADMET profile can be predicted using computational models.

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Permeation | Moderate to High | May cross the blood-brain barrier, which could be desirable or undesirable depending on the target. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A balance between being bound to plasma proteins and being available to reach the target tissue. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential for inhibition of certain CYP isoforms. | Further experimental validation would be needed to assess drug-drug interaction potential. |

| Excretion | ||

| Primary Route | Likely renal and/or hepatic | The exact route would need experimental determination. |

| Toxicity | ||

| Ames Mutagenicity | Likely non-mutagenic | Favorable initial toxicity prediction. |

| hERG Inhibition | Low to Moderate risk | Should be experimentally evaluated to assess the risk of cardiotoxicity. |

It is crucial to note that these are theoretical predictions and require experimental validation.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to understand how a potential drug molecule (ligand) interacts with its protein target at the atomic level.

In the context of anti-emetic drug discovery, molecular docking could be employed to investigate the binding of this compound and its derivatives to the active sites of receptors like the 5-HT3 or NK1 receptors. For instance, a docking study could reveal key interactions such as:

Hydrogen bonding: The nitrogen atom of the pyridine ring and the oxygen of the methoxy group could act as hydrogen bond acceptors.

Halogen bonding: The bromine and chlorine atoms could participate in halogen bonding with electron-rich residues in the protein's binding pocket.

Hydrophobic interactions: The pyridine ring itself can engage in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues.

The insights gained from such docking studies can guide the optimization of the ligand's structure to enhance its binding affinity and selectivity for the target protein.

Rational Drug Design Strategies Employing this compound Scaffolds

Rational drug design aims to develop new medications based on a thorough understanding of the biological target. The this compound scaffold offers a versatile platform for the rational design of novel therapeutic agents.

One common strategy is structure-based drug design , which relies on the three-dimensional structure of the target protein. If the structure of an anti-emetic target like the 5-HT3 receptor is known, medicinal chemists can use this information to design molecules that fit precisely into the binding site. The reactive bromo and chloro groups on the this compound scaffold can be utilized in Suzuki or other cross-coupling reactions to append larger, more complex fragments that are designed to interact with specific sub-pockets of the receptor.

Another approach is scaffold hopping , where the core structure of a known active compound is replaced with a different scaffold, such as this compound, while maintaining the key interacting groups. This can lead to the discovery of novel chemical series with improved properties.

Furthermore, fragment-based drug design could utilize smaller fragments of the this compound molecule to identify initial weak binders to the target protein. These fragments can then be grown or linked together to create more potent lead compounds. The pyridine ring is a common fragment in such screening libraries due to its favorable properties. nih.gov

The combination of computational methods like molecular docking and the synthetic tractability of the this compound scaffold provides a powerful toolkit for the rational design of new drug candidates.

Advanced Materials Science Applications

Utilization in the Synthesis of Functional Organic Materials

The structure of 4-Bromo-2-chloro-6-methoxypyridine, featuring bromo and chloro substituents, makes it a prime candidate for various cross-coupling reactions, which are fundamental in the synthesis of functional organic materials. The differential reactivity of the C-Br and C-Cl bonds could allow for selective, sequential reactions. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, than the carbon-chlorine bond. This would enable the introduction of a functional group at the 4-position, followed by a subsequent reaction at the 2-position to build more complex molecular architectures. The methoxy (B1213986) group at the 6-position acts as an electron-donating group, which can influence the electronic properties of the resulting material.

Precursor for Conjugated Oligoarylene Systems

Conjugated oligoarylene systems are characterized by alternating single and multiple bonds, which lead to delocalized π-electron systems and unique optoelectronic properties. As a dihalogenated pyridine (B92270) derivative, this compound could serve as a key building block for these systems. Through sequential or one-pot cross-coupling reactions, aryl or other unsaturated moieties could be attached at the 2- and 4-positions of the pyridine ring. The pyridine ring itself would be incorporated into the conjugated backbone, influencing the electronic and photophysical properties of the resulting oligoarylene. The methoxy group would further modulate these properties.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Oligoarylenes from this compound

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| Suzuki Coupling | This compound | Arylboronic acid | Palladium complex | 4-Aryl-2-chloro-6-methoxypyridine |

| Stille Coupling | This compound | Organostannane | Palladium complex | Aryl-substituted methoxypyridine |

| Sonogashira Coupling | This compound | Terminal alkyne | Palladium/Copper complex | Alkynyl-substituted methoxypyridine |

Applications in Optoelectronic Materials

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often achieved by designing molecules with rotatable parts that dissipate energy through non-radiative pathways in solution but are restricted in the solid state. While no specific AIE materials derived from this compound have been reported, its structure allows for the attachment of known AIE-active moieties, such as tetraphenylethylene (TPE), through cross-coupling reactions at the bromo and chloro positions. The pyridine core could serve as an electron-accepting unit, which is a common feature in many AIE-active molecules.

Pyridine derivatives are frequently used in organic light-emitting diodes (OLEDs) as electron-transporting materials due to the electron-deficient nature of the pyridine ring. rsc.org By functionalizing this compound with appropriate chromophores or charge-transporting groups, it could be developed into a material for various layers within an OLED. For example, attaching hole-transporting moieties could lead to a bipolar host material, or incorporating a luminescent group could result in an emissive material. The methoxy group could enhance the solubility and film-forming properties of the resulting compound, which is crucial for device fabrication.

In the realm of organic photovoltaics, pyridine-containing polymers and small molecules have been investigated as components of the active layer or as interfacial materials. rsc.org The electron-accepting nature of the pyridine ring can be beneficial for charge separation and transport. This compound could be a starting material for the synthesis of donor-acceptor type molecules or polymers for use in organic solar cells. The bromo and chloro groups provide synthetic handles to introduce electron-donating or other functional groups to tune the energy levels and absorption properties of the final material.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques in Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of "4-Bromo-2-chloro-6-methoxypyridine". Each method provides unique insights into the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of "this compound". By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern, two signals are anticipated in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyridine (B92270) ring. The methoxy group will present as a sharp singlet. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. For "this compound," distinct signals are expected for the six carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons are significantly affected by the attached substituents. For instance, the carbon atom attached to the chlorine (C2) and bromine (C4) will show characteristic shifts.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling between the aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar compounds and may vary from experimentally determined values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.0-7.5 | - |

| H5 | ~6.8-7.3 | - |

| -OCH₃ | ~3.9-4.1 | ~54-56 |

| C2 | - | ~150-155 |

| C3 | - | ~110-115 |

| C4 | - | ~115-120 |

| C5 | - | ~105-110 |

| C6 | - | ~160-165 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "this compound".

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The presence of the halogen atoms will also influence the fingerprint region of the spectrum, with characteristic C-Cl and C-Br stretching vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The pyridine ring vibrations are typically strong in the Raman spectrum.

A detailed study on the related compound, 2-chloro-6-methoxypyridine (B123196), using density functional theory (DFT) has provided insights into the expected vibrational frequencies dntb.gov.ua. Based on this, the following table summarizes the anticipated vibrational modes for "this compound".

Table 2: Predicted Vibrational Frequencies for this compound Note: These are predicted values based on the analysis of similar compounds and may vary from experimentally determined values.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 |

| C=C/C=N Ring Stretch | 1400-1600 |

| C-O Stretch | 1200-1300 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), makes the mass spectrum of "this compound" particularly informative. The molecular ion peak cluster would be a key identifier. Fragmentation would likely involve the loss of the halogen atoms, the methoxy group, or the entire side chain.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of 2-chloro-6-methoxypyridine has been studied, and it is expected that "this compound" will exhibit similar π-π* and n-π* transitions characteristic of the substituted pyridine ring researchgate.net. The position and intensity of the absorption maxima will be influenced by the solvent polarity and the electronic effects of the substituents.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

HPLC and UPLC are powerful techniques for the analysis of "this compound". These methods are routinely used to monitor the progress of reactions involving this compound and to determine its purity. A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time and peak purity can be used to identify and quantify the compound. While specific methods for "this compound" are not widely published, methods for similar pyridine derivatives are common in the literature.

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental analytical technique utilized for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC is instrumental for purity assessment, reaction monitoring, and identification of potential impurities. While specific, detailed GC methodologies for this compound are not extensively documented in publicly available research, the general principles of GC analysis for pyridine derivatives are well-established. oup.comglobalresearchonline.net

Typically, a GC analysis of a substituted pyridine like this compound would involve dissolving the compound in a suitable organic solvent. This solution is then injected into the gas chromatograph. The instrument vaporizes the sample, and an inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a heated column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile carrier gas.

The choice of the GC column is critical for achieving good separation. A column with a non-polar or medium-polarity stationary phase is often suitable for the analysis of halogenated and methoxy-substituted pyridines. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. GC-MS is particularly powerful as it provides not only retention time data for identification but also mass spectra, which can elucidate the molecular weight and fragmentation pattern of the compound, confirming its identity.

For this compound, a hypothetical GC analysis would be expected to show a distinct peak at a specific retention time under defined chromatographic conditions. The integration of this peak area would correspond to the purity of the sample. Any other peaks would indicate the presence of impurities, which could be starting materials, by-products from synthesis, or degradation products. While specific retention times and detailed method parameters are proprietary to the performing laboratories and not found in open literature, the general approach remains a cornerstone of quality control for this compound.

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

The precise three-dimensional arrangement of atoms within a crystalline solid is determined using crystallographic techniques, with single-crystal X-ray diffraction being the most definitive method. Such studies provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the crystallographic databases. However, the study of related substituted pyridine structures provides a strong basis for predicting its solid-state characteristics. rsc.orgwikipedia.org For instance, the crystal structure of pyridine itself is orthorhombic. wikipedia.org The introduction of substituents like bromine, chlorine, and a methoxy group onto the pyridine ring would significantly influence the crystal packing due to changes in molecular size, shape, and intermolecular forces such as halogen bonding and dipole-dipole interactions.

A crystallographic analysis of this compound would involve growing a suitable single crystal of the compound. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined with high precision.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-chloro-6-methoxypyridine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of pyridine derivatives. For example, regiocontrolled polyarylation methods can introduce bromo and chloro substituents at specific positions, leveraging steric and electronic directing effects . Intermediate characterization relies on / NMR for functional group verification and mass spectrometry for molecular weight confirmation. X-ray crystallography (via SHELX or ORTEP ) is critical for resolving ambiguities in regiochemistry.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : Multi-nuclear NMR (, , ) is essential for identifying substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray diffraction (using programs like SHELXL ) provides unambiguous structural data, particularly for heavy atoms like bromine. Infrared (IR) spectroscopy aids in detecting methoxy and halogen functional groups .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of this compound for further derivatization?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. Computational modeling (e.g., density-functional theory (DFT) with B3LYP functionals ) predicts reactive sites. Experimental strategies include using directing groups (e.g., pyridinyl ligands in cross-coupling reactions) or optimizing reaction conditions (temperature, catalyst loading) to favor desired pathways. Validation via single-crystal X-ray analysis is recommended .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray results) be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) in solution versus solid-state structures. Perform variable-temperature NMR to assess conformational flexibility. Cross-validate with X-ray crystallography and computational simulations (DFT ) to reconcile data. For ambiguous cases, synthesize reference standards or employ 2D NMR techniques (COSY, NOESY) .

Q. What computational methods are optimal for modeling the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP are recommended for balancing accuracy and computational cost. Basis sets such as 6-311G(d,p) account for electron correlation in halogen atoms. Solvent effects (via PCM models) improve predictions of reactivity in polar media. Validate computational results with experimental UV-Vis spectra or electrochemical data .

Q. How can researchers optimize purification protocols for this compound to minimize halogen-based impurities?

- Methodological Answer : Use column chromatography with silica gel or alumina, employing gradient elution (hexane/ethyl acetate). Recrystallization in ethanol/water mixtures effectively removes halogenated byproducts. Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm using melting point analysis. For persistent impurities, consider fractional distillation under reduced pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.